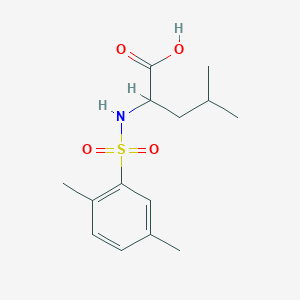

((2,5-Dimethylphenyl)sulfonyl)leucine

Description

Significance of Sulfonylated Organic Compounds in Chemical Biology

Sulfonylated organic compounds, particularly those containing the sulfone and sulfonamide functional groups, are of fundamental importance in synthetic and biological chemistry. researchgate.netresearchgate.net The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a key structural motif in a multitude of biologically active molecules. researchgate.net Researchers have extensively studied compounds containing this group for a wide array of therapeutic applications. researchgate.net

The significance of these compounds stems from their diverse biological activities, which include:

Antimicrobial Properties: Many sulfone derivatives have demonstrated potent antibacterial and antifungal activities. researchgate.net

Anticancer and Anti-proliferative Effects: The sulfonyl moiety is present in various compounds investigated for their ability to inhibit cancer cell growth. researchgate.net

Anti-inflammatory Action: Certain sulfonamides are known for their anti-inflammatory effects. ijpsonline.com

Other Therapeutic Potential: Research has also explored their use as anti-HIV, antimalarial, and anticonvulsant agents. researchgate.netijpsonline.com

This broad spectrum of activity has made sulfonyl-containing molecules attractive targets for drug discovery and development. researchgate.net Furthermore, their chemical stability and utility as synthetic intermediates make them versatile tools in organic chemistry for constructing complex molecules. researchgate.net

| Biological Activity | Therapeutic Area |

|---|---|

| Antimicrobial (Antibacterial, Antifungal) | Infectious Diseases |

| Anticancer / Anti-proliferative | Oncology |

| Anti-inflammatory | Inflammatory Disorders |

| Antiviral (e.g., Anti-HIV) | Infectious Diseases |

| Antimalarial | Infectious Diseases |

| Diuretic | Cardiovascular / Renal |

| Antidiabetic | Endocrinology |

The Role of Leucine (B10760876) and its Derivatives in Biological Systems and Chemical Synthesis

Leucine is an essential branched-chain amino acid (BCAA) that the human body cannot synthesize and must obtain from dietary sources. It plays a critical role in various physiological processes, most notably protein synthesis. Leucine acts as a key signaling molecule that stimulates the mTOR pathway, a central regulator of cell growth and muscle protein synthesis.

Beyond its fundamental biological role, leucine and its derivatives are invaluable in chemical synthesis, particularly in the construction of peptides. In peptide synthesis, it is necessary to form specific amide bonds between amino acids in a controlled sequence. libretexts.org To achieve this, chemists use "protected" versions of amino acids, where the reactive amino or carboxyl groups are temporarily blocked to prevent unwanted side reactions. ontosight.aimasterorganicchemistry.com Leucine derivatives, with their amino or carboxyl groups protected, serve as crucial building blocks in the step-by-step assembly of complex peptide chains. libretexts.orgontosight.ai This controlled synthesis is vital for producing peptides for research, diagnostics, and therapeutic applications. ontosight.ai

| Property | Description |

|---|---|

| Chemical Formula | C6H13NO2 |

| Classification | Essential, Branched-Chain Amino Acid (BCAA) |

| Primary Biological Role | Protein synthesis, mTOR pathway activation |

| Role in Chemical Synthesis | Building block for peptide synthesis (often in protected form) |

Classification and Context of ((2,5-Dimethylphenyl)sulfonyl)leucine within Sulfonylated Amino Acid Research

This compound is classified as a sulfonylated amino acid derivative. medchemexpress.com Its structure consists of the amino acid leucine linked via its nitrogen atom to a 2,5-dimethylphenylsulfonyl group. This places the compound directly at the intersection of the two chemical fields previously discussed.

From the perspective of sulfonamide chemistry, it is an N-sulfonylated amino acid. Researchers synthesize such compounds to explore new biological activities, leveraging the proven pharmacological potential of the sulfonamide functional group. nih.gov Studies have investigated N-sulfonyl amino acid amides for activities such as fungicidal effects against plant pathogens. researchgate.netchimia.ch

From the perspective of amino acid and peptide chemistry, this compound is a leucine derivative. chemsrc.com The bulky and aromatic sulfonyl group attached to the nitrogen atom acts as a protecting group, a modification that can alter the molecule's chemical properties and biological interactions. Such derivatives are often used as reagents in peptide synthesis or as subjects of study in their own right to understand structure-activity relationships. medchemexpress.com

The specific compound, this compound, with its distinct dimethylphenyl substitution pattern, represents a discrete chemical entity available for scientific investigation. chemuniverse.comchemspider.comguidechem.com Its existence as a research chemical allows for its use in screening for biological activity, incorporation into larger molecules, and as a tool to probe biological systems, contributing to the broader academic understanding of how sulfonyl and amino acid moieties can be combined to create novel chemical structures. medchemexpress.comchemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,5-dimethylphenyl)sulfonylamino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-9(2)7-12(14(16)17)15-20(18,19)13-8-10(3)5-6-11(13)4/h5-6,8-9,12,15H,7H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLYILQBCOVJHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dimethylphenyl Sulfonyl Leucine and Analogues

General Synthetic Routes to Sulfonylated Amino Acid Conjugates

The most prevalent method for the synthesis of N-sulfonylated amino acids is the nucleophilic attack of the amino group of the amino acid on a sulfonyl chloride. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid generated as a byproduct. wikipedia.org

The direct sulfonylation of leucine (B10760876) is commonly achieved using the Schotten-Baumann reaction. wikipedia.orgorganic-chemistry.orglscollege.ac.in This method involves reacting leucine with a sulfonyl chloride in a biphasic system, typically an organic solvent and an aqueous alkaline solution (e.g., NaOH or Na2CO3). lscollege.ac.inwho.int The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction, driving the equilibrium towards product formation.

The coupling of the 2,5-dimethylphenylsulfonyl moiety to leucine follows the general principles of the Schotten-Baumann reaction. The key reagents are L-leucine and 2,5-dimethylbenzenesulfonyl chloride. The reaction is typically performed in a biphasic solvent system, such as diethyl ether or dichloromethane and water, in the presence of a base like sodium hydroxide at controlled temperatures, often starting at 0-5 °C and allowing the reaction to proceed at room temperature. wikipedia.orgwho.int

While specific data for the 2,5-dimethylphenylsulfonyl group is not widely published, the conditions can be extrapolated from syntheses of analogous N-arylsulfonyl amino acids. The table below summarizes typical conditions and yields for the synthesis of various N-substituted phenylsulfonyl amino acids, illustrating the general applicability of the method.

| Amino Acid | Sulfonyl Chloride | Base | Solvent System | Yield (%) |

|---|---|---|---|---|

| 4-Aminobenzoic acid | Benzenesulfonyl chloride | K2CO3 (8%) | Water | - |

| Valine | 4-Chlorophenylsulfonyl chloride | NaOH | CH2Cl2/Water | 93 |

| Generic Amine | Benzenesulfonyl chloride | Na2CO3 (aq) | Water | - |

| Benzylamine | Acetyl chloride | - | - | - |

Data in this table is representative of analogous Schotten-Baumann reactions and is compiled from various sources. wikipedia.orgfarmaciajournal.comnih.gov

Optimization of Synthetic Pathways for Research Scale Production

For the production of ((2,5-Dimethylphenyl)sulfonyl)leucine on a research scale (milligrams to grams), optimization of the synthetic pathway is crucial for ensuring efficiency, reproducibility, and purity. Key parameters for optimization of the Schotten-Baumann reaction include:

Stoichiometry: The molar ratio of leucine, sulfonyl chloride, and base must be optimized to maximize the conversion to the desired product while minimizing side reactions.

Concentration: The concentration of reactants can influence reaction rates and the ease of product isolation.

Mixing: In the biphasic Schotten-Baumann system, efficient mixing is essential to maximize the interfacial area between the aqueous and organic phases, thereby increasing the reaction rate. cam.ac.uk

Work-up and Purification: The isolation procedure typically involves acidification of the reaction mixture to precipitate the N-sulfonylated amino acid, followed by filtration. Further purification can be achieved by recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Recent advancements have explored the use of continuous flow reactors for Schotten-Baumann reactions. cam.ac.uk Flow chemistry offers precise control over reaction time, temperature, and mixing, which can significantly suppress the hydrolysis of the sulfonyl chloride and improve reaction yields and consistency. cam.ac.uk This approach is particularly advantageous for scaling up production beyond the initial research quantities.

Design and Synthesis of Structurally Modified Analogues

The design and synthesis of structurally modified analogues of a lead compound are often undertaken to explore the structure-activity relationship (SAR) and to optimize properties such as potency and solubility. A systematic approach to modification involves dividing the molecule into distinct regions and introducing various substituents to probe the effects of these changes.

One such approach has been applied to a lead compound, which was divided into four regions for modification. This led to the design and synthesis of seven classes of analogues. The synthetic strategies employed to introduce these modifications primarily involved reductive amination and sulfonylation reactions.

For instance, modifications in Regions II and III were achieved by first performing a reductive amination on an aldehyde derivative of the core structure with a variety of primary amines. This step introduced diverse alkyl and aryl substitutions in Region II. Subsequently, the resulting secondary amines were subjected to sulfonylation with various sulfonyl chlorides to introduce modifications in Region III. nih.gov

Further modifications were explored by altering the core ring structure in Region IV. The gem-dimethyl group of a benzopyran ring was replaced with a 2-ethyl-2-methyl group. In other analogues, the entire benzopyran ring was substituted with other cyclic systems such as a quinoline, benzofuran, or a pyranopyridine fused ring. nih.gov

The synthesis of these analogues is detailed in the following schemes and tables.

Class 2: Benzopyran Analogues B

Modifications were made to Region II and Region III of the lead compound, keeping the benzopyran moiety intact. Reductive amination of 2,2-dimethyl-2H-chromene-6-carbaldehyde with various aryl or alkyl amines yielded intermediate compounds which were then converted to the final sulfonamides with different sulfonyl chlorides. nih.gov

| Analogue | Region II Substituent (R1) | Region III Substituent (R2) |

|---|---|---|

| 1 | phenyl | 3,4-dimethoxyphenyl |

| 5a | isopropyl | 3,4-dimethoxyphenyl |

| 5b | propargyl | 3,4-dimethoxyphenyl |

| 5c | butyl | 3,4-dimethoxyphenyl |

| 5d | t-butyl | 3,4-dimethoxyphenyl |

| 5e | allyl | 3,4-dimethoxyphenyl |

| 5f | isobutyl | 3,4-dimethoxyphenyl |

| 5g | cyclopentyl | 3,4-dimethoxyphenyl |

| 5h | cyclopropyl | 3,4-dimethoxyphenyl |

| 5i | cyclohexyl | 3,4-dimethoxyphenyl |

| 5j | phenyl | 4-methoxyphenyl |

| 5k | phenyl | 3,5-dimethylphenyl |

| 5l | phenyl | 2,5-dichlorophenyl |

| 5m | phenyl | 2-trifluoromethoxy-4-bromophenyl |

Class 3: 2-Ethyl-2-methylbenzopyran Analogues

In this class of analogues, one of the gem-dimethyl groups on the benzopyran ring was replaced by an ethyl group. The synthesis began with the O-alkylation of 4-hydroxybenzophenone with 3-methylpentyn-3-ol. A subsequent Claisen rearrangement and re-aromatization yielded the aldehyde intermediate. Reductive amination of this aldehyde followed by conversion to the corresponding sulfonamide with 3,4-dimethoxybenzenesulfonyl chloride afforded the final products. nih.gov

Class 5: Benzofuran Analogues

The 2,2-dimethylbenzopyran ring in Region IV was replaced with a 2,2-dimethylbenzofuran ring. The synthesis commenced with commercially available 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde, which underwent reductive amination with various primary amines, followed by sulfonylation with 3,4-dimethoxybenzenesulfonyl chloride to yield the target analogues. nih.gov

Structure Activity Relationship Sar Investigations of 2,5 Dimethylphenyl Sulfonyl Leucine and Its Derivatives

Methodological Approaches for SAR Determination

The determination of SAR for ((2,5-Dimethylphenyl)sulfonyl)leucine and its analogs relies on a combination of rational design and computational chemistry techniques to efficiently explore the chemical space and identify compounds with improved activity and selectivity.

Rational Design of Analog Libraries for SAR Studies

The rational design of analog libraries is a cornerstone of SAR investigations. This approach involves the systematic synthesis of a series of compounds where specific parts of the lead molecule, this compound, are methodically altered. For instance, a library could be created by varying the substituents on the phenyl ring, changing the amino acid component, or modifying the sulfonyl linkage. The goal is to establish a clear correlation between structural changes and their effects on biological activity.

Key to this process is the concept of bioisosteric replacement, where functional groups are exchanged for others with similar physicochemical properties to probe the importance of those properties for the compound's interaction with its biological target. For example, a methyl group on the phenyl ring might be replaced with a chloro or methoxy group to evaluate the influence of electronic and steric effects.

An illustrative example of an analog library design for SAR studies of a generic N-arylsulfonyl-leucine scaffold is presented below.

| Scaffold | R1 (Aryl Substituent) | R2 (Leucine side chain analog) | Linker Modification |

| Aryl-SO2-Leucine | H, 2-CH3, 3-CH3, 4-CH3, 2,5-diCH3 | Isobutyl (Leucine), Cyclohexyl (Cyclohexylalanine) | -SO2-NH- |

| 2-Cl, 4-Cl, 2,5-diCl | Indolemethyl (Tryptophan) | -CO-NH- | |

| 4-OCH3, 4-NO2 | Benzyl (Phenylalanine) | -CH2-NH- |

Application of Computational Chemistry in SAR Elucidation

Computational chemistry plays a pivotal role in modern drug discovery and SAR elucidation. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how structural modifications influence biological activity, helping to prioritize the synthesis of the most promising analogs.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For arylsulfonamide derivatives, 2D and 3D-QSAR models can be developed to predict the activity of novel analogs based on various molecular descriptors, such as electronic, steric, and hydrophobic properties.

Molecular docking simulations are used to predict the binding orientation of this compound and its derivatives within the active site of a biological target, such as an enzyme or receptor. These simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. For example, the docking of a series of arylsulfonamide inhibitors into a target's active site can highlight the importance of specific substitutions on the phenyl ring for optimal interaction with the protein's binding pocket.

Impact of Sulfonyl Moiety Modifications on Biological Interactions

The sulfonyl moiety, comprising the dimethylphenyl ring and the sulfonyl linkage, is a critical determinant of the biological activity of this compound. Modifications to this part of the molecule can significantly impact its interactions with biological targets.

Substituent Effects on the Dimethylphenyl Ring

The nature and position of substituents on the phenyl ring can profoundly influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical for molecular recognition. In the case of this compound, the two methyl groups at positions 2 and 5 are key features.

To understand the SAR of this substitution pattern, researchers often synthesize and test analogs with different substituents. For instance, moving the methyl groups to other positions (e.g., 3,5-dimethyl) or replacing them with other groups (e.g., chloro, methoxy) can lead to significant changes in activity. A hypothetical SAR table for substitutions on the phenyl ring is shown below, illustrating how different substituents might affect inhibitory activity against a target enzyme.

| Compound | Aryl Substituent | Relative Inhibitory Activity (%) |

| 1 | 2,5-Dimethyl | 100 |

| 2 | 3,5-Dimethyl | 85 |

| 3 | 4-Methyl | 60 |

| 4 | Unsubstituted | 40 |

| 5 | 2,5-Dichloro | 110 |

| 6 | 4-Methoxy | 50 |

This hypothetical data suggests that the 2,5-disubstitution pattern is favorable, and that electron-withdrawing groups like chloro may enhance activity, possibly due to increased binding affinity or altered electronic properties of the sulfonyl group.

Role of the Sulfonyl Linkage in Molecular Recognition

The sulfonamide group (-SO2-NH-) is a key structural feature in many biologically active compounds. It is a good hydrogen bond acceptor and can also participate in other non-covalent interactions. The geometry and electronic nature of the sulfonyl linkage are crucial for the proper orientation of the molecule within the binding site of its target.

The sulfonamide nitrogen can act as a hydrogen bond donor, while the two oxygen atoms are strong hydrogen bond acceptors. These interactions are often vital for anchoring the inhibitor to the target protein. Replacing the sulfonyl group with other linkers, such as an amide (-CO-NH-) or a methylene (-CH2-), can help to probe the importance of the sulfonyl group's specific properties. Such modifications often lead to a significant loss of activity, highlighting the critical role of the sulfonyl linkage in molecular recognition.

Influence of Leucine (B10760876) Side Chain Modifications on Activity and Selectivity

Systematic modifications of the leucine side chain can provide valuable information about the steric and hydrophobic requirements of the binding site. Replacing leucine with other amino acids, both natural and unnatural, can modulate the compound's activity and selectivity. For example, replacing the isobutyl group with a smaller (e.g., alanine's methyl group) or larger (e.g., tryptophan's indolemethyl group) side chain can significantly impact binding affinity.

The stereochemistry of the alpha-carbon of the amino acid is also critical. Typically, only one enantiomer (L- or D-leucine) will exhibit the desired biological activity, as it will have the correct three-dimensional arrangement to fit into the chiral binding site of the target protein.

A table illustrating the effect of leucine side chain modifications on activity is presented below, based on hypothetical data for a generic N-arylsulfonyl amino acid scaffold.

| Compound | Amino Acid Side Chain | Stereochemistry | Relative Activity (%) |

| 7 | Isobutyl (Leucine) | L | 100 |

| 8 | Isobutyl (Leucine) | D | 10 |

| 9 | Methyl (Alanine) | L | 30 |

| 10 | Benzyl (Phenylalanine) | L | 90 |

| 11 | Cyclohexylmethyl | L | 120 |

This hypothetical data indicates a preference for a bulky, hydrophobic side chain at this position, with the L-configuration being essential for high activity. The slightly increased activity with a cyclohexylmethyl side chain suggests that a larger hydrophobic group may be even more favorable for binding.

Stereochemical Considerations in SAR: Enantiomeric Purity and Activity

The stereochemistry of the leucine component in this compound is a critical determinant of its biological activity. As with many biologically active molecules, the three-dimensional arrangement of atoms can significantly influence molecular interactions with chiral biological targets such as enzymes and receptors. In the case of amino acid derivatives, the chirality at the alpha-carbon is of paramount importance.

Generally, in dipeptide ligands and amino acid-derived inhibitors, the naturally occurring L-configuration of the amino acid is preferred for optimal binding and activity. For instance, in a study of dipeptide ligands for the translocator protein (TSPO), the replacement of L-leucine with D-leucine in the dipeptide structure resulted in a complete loss of anxiolytic activity, highlighting the strict stereochemical requirements for binding. academpharm.ru This suggests that the spatial orientation of the isobutyl side chain of leucine is crucial for fitting into the binding pocket of the target protein. A change to the D-configuration would position this side chain in a sterically unfavorable orientation, potentially leading to a loss of key binding interactions or steric hindrance.

While direct experimental data on the enantiomeric purity and activity of this compound is not extensively available in the public domain, the established principles of medicinal chemistry and SAR studies on related N-sulfonylated amino acids strongly suggest that the L-enantiomer would be the more biologically active form. The precise geometry of the L-leucine backbone allows for specific interactions with the target, which the D-enantiomer cannot replicate.

Table 1: Postulated Activity of this compound Enantiomers

| Enantiomer | Postulated Biological Activity | Rationale |

| ((2,5-Dimethylphenyl)sulfonyl)-L-leucine | Higher | The natural L-configuration is typically favored for binding to chiral biological targets, allowing for optimal orientation of the isobutyl side chain and other functional groups within the binding site. |

| ((2,5-Dimethylphenyl)sulfonyl)-D-leucine | Lower or Inactive | The D-configuration would likely result in steric clashes and a suboptimal orientation of key interacting moieties within the binding pocket, leading to reduced or abolished activity. academpharm.ru |

Branched-Chain Amino Acid Analogues in Sulfonamide Research

The isobutyl side chain of leucine in the this compound scaffold plays a significant role in its interaction with biological targets, likely contributing to hydrophobic interactions within a specific binding pocket. The exploration of other branched-chain amino acids, such as valine and isoleucine, as analogues can provide valuable insights into the spatial and electronic requirements of this pocket.

Leucine, isoleucine, and valine are all aliphatic, branched-chain amino acids, but they differ in the structure and bulkiness of their side chains. Leucine has an isobutyl side chain, isoleucine has a sec-butyl side chain (and a second chiral center), and valine has an isopropyl side chain. These subtle structural differences can lead to significant variations in biological activity.

In SAR studies of synthetic cannabinoid receptor agonists derived from amino acids, it has been demonstrated that the nature of the amino acid side chain significantly influences potency and efficacy. For instance, derivatives containing a tert-leucine head group were generally found to be more potent than those with valine or phenylalanine. nih.gov This underscores the sensitivity of receptor binding to the size and shape of the amino acid side chain.

Replacing leucine with valine or isoleucine in the ((2,5-Dimethylphenyl)sulfonyl) scaffold would likely modulate the compound's activity. The smaller isopropyl side chain of valine might result in a loss of some hydrophobic contacts within the binding site, potentially leading to decreased potency. Conversely, the sec-butyl side chain of isoleucine, with its additional methyl group and chirality, could either enhance or decrease activity depending on the specific topology of the binding pocket.

Table 2: Predicted Impact of Branched-Chain Amino Acid Substitution on Activity

| Amino Acid Analogue | Side Chain | Predicted Impact on Activity | Rationale |

| Leucine (parent) | Isobutyl | - | The isobutyl group establishes a baseline of hydrophobic interactions within the target's binding site. |

| Valine | Isopropyl | Potentially Decreased | The smaller isopropyl group may not fully occupy the hydrophobic pocket, leading to a loss of favorable van der Waals interactions. |

| Isoleucine | Sec-butyl | Variable (Potentially Increased or Decreased) | The bulkier sec-butyl group could either create more extensive hydrophobic contacts, enhancing activity, or introduce steric hindrance, reducing activity, depending on the precise shape and size of the binding pocket. The additional chiral center could also influence binding. |

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric elements can be identified based on its structure and general principles of sulfonamide-receptor interactions.

The essential pharmacophoric features of this scaffold are likely to include:

The Sulfonamide Moiety: This is a critical functional group. The sulfur atom is directly linked to the benzene ring, and the sulfonamide nitrogen is connected to the leucine moiety. This group can act as a hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens). The sulfonamide group is a well-known zinc-binding group in metalloenzymes and can also participate in crucial hydrogen bonding interactions in other receptor types.

The 2,5-Dimethylphenyl Group: This aromatic ring provides a significant hydrophobic surface for interaction with nonpolar regions of the binding site. The methyl groups at positions 2 and 5 enhance lipophilicity and may provide additional van der Waals contacts. Furthermore, aromatic rings can engage in energetically favorable interactions with polar groups in biological systems. The substitution pattern on the phenyl ring is crucial for activity, as it dictates the orientation and electronic properties of the ring.

The Leucine Side Chain (Isobutyl Group): As discussed previously, this branched, hydrophobic side chain is expected to occupy a hydrophobic pocket within the target protein. The size and shape of this group are critical for achieving high-affinity binding.

The Carboxylic Acid Group: The carboxylic acid of the leucine moiety is a key polar and ionizable group. At physiological pH, it will exist as a carboxylate anion. This negatively charged group can form strong ionic interactions (salt bridges) with positively charged amino acid residues (e.g., arginine, lysine) in the binding site. It can also act as a hydrogen bond acceptor.

Table 3: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Moiety | Potential Interactions |

| Hydrogen Bond Donor | Sulfonamide N-H | Hydrogen bonding with acceptor groups on the target protein. |

| Hydrogen Bond Acceptor | Sulfonyl Oxygens, Carboxyl Group | Hydrogen bonding with donor groups on the target protein. |

| Hydrophobic Region | 2,5-Dimethylphenyl Ring, Isobutyl Side Chain | Van der Waals forces, hydrophobic interactions with nonpolar pockets of the target. |

| Aromatic Feature | 2,5-Dimethylphenyl Ring | π-π stacking, cation-π interactions, or other aromatic interactions. |

| Negative Ionizable Feature | Carboxylic Acid (as Carboxylate) | Ionic interactions (salt bridges) with positively charged residues. |

Advanced Research Applications and Future Directions

Role in Chiral Separations and Analytical Chemistry

Development of Chiral Stationary Phases Utilizing Sulfonylated Leucine (B10760876) Derivatives

The inherent chirality of amino acids makes their sulfonylated derivatives excellent candidates for use as chiral selectors in separation science. These derivatives are integral to the development of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC).

One major class of CSPs relevant to sulfonylated amino acids is the zwitterionic ion-exchangers . These CSPs often feature a chiral selector that contains both a positive and a negative charge. For instance, zwitterionic CSPs derived from cinchona alkaloids and chiral sulfonic acids create a "double ion-pairing" system that is highly effective for the direct enantiomeric resolution of underivatized amino acids and other amphoteric compounds researchgate.netresearchgate.net. The chiral sulfonic acid motif acts as a negatively charged site, interacting with the protonated amino group of the analyte, while the protonated amine on the cinchona alkaloid selector interacts with the analyte's carboxylate group researchgate.net. The specificity of the sulfonylated leucine derivative, including the steric and electronic properties of the (2,5-Dimethylphenyl)sulfonyl group, would modulate these interactions, influencing retention and enantioselectivity. The ability to switch between pseudo-enantiomeric columns (e.g., CHIRALPAK ZWIX(+) and ZWIX(-)) allows for the reversal of elution order, a significant advantage in method development researchgate.netchromatographytoday.com.

Another important approach involves polysaccharide-based CSPs . Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenyl carbamate), are among the most successful and widely used CSPs due to their broad enantiorecognition capabilities mdpi.com. While this involves a carbamate linkage rather than a direct sulfonyl linkage to the chiral backbone, the use of a dimethylphenyl moiety highlights its effectiveness in creating chiral recognition sites. It is conceivable that ((2,5-Dimethylphenyl)sulfonyl)leucine could be immobilized onto a support material, such as silica gel, to create a novel CSP where the sulfonylated amino acid itself acts as the primary chiral selector mdpi.com. The interaction mechanisms would likely involve hydrogen bonding, dipole-dipole interactions, and steric repulsion, governed by the three-dimensional structure of the immobilized selector.

The table below summarizes key types of CSPs where sulfonylated amino acid derivatives play a crucial role.

| CSP Type | Chiral Selector Principle | Interaction Mechanism | Typical Analytes |

| Zwitterionic Ion-Exchange | Cinchona alkaloid paired with a chiral sulfonic acid | Synergistic double ion-pairing, electrostatic interactions, hydrogen bonding | Free amino acids, peptides, ampholytes researchgate.netresearchgate.net |

| Polysaccharide-Based | Phenylcarbamate derivatives of cellulose/amylose coated on silica | Hydrogen bonding, π-π interactions, steric inclusion into chiral cavities | Broad range of racemates, including N-protected amino acids mdpi.comphenomenex.com |

| Amino Acid-Appended Polymers | Leucine derivatives covalently bonded to a polymer support (e.g., polystyrene) | Hydrogen bonding, steric interactions | Racemic mixtures of native amino acids nih.gov |

Advanced Chromatographic Enantioseparation Techniques

Beyond the design of CSPs, sulfonylated leucine derivatives are relevant to various advanced chromatographic techniques for enantioseparation.

In High-Performance Liquid Chromatography (HPLC) , the focus is often on achieving rapid and high-resolution separations. The use of zwitterionic CSPs containing sulfonic acid motifs allows for the direct separation of amino acid enantiomers without the need for derivatization, which simplifies sample preparation researchgate.netchromatographytoday.com. Method development on these columns involves optimizing the mobile phase, which typically consists of a protic solvent like methanol, often with small amounts of water and acetonitrile or tetrahydrofuran to adjust selectivity and retention time. The addition of acidic and basic modifiers is crucial for controlling the double ion-pairing mechanism researchgate.net. An HPLC method using an ion-pairing agent with a reversed-phase column has also been developed for the separation of non-derivatized leucine nih.govelsevierpure.com.

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and requiring minimal sample volume. In CE, chiral selectors can be added directly to the background electrolyte. Sulfonylated leucine derivatives could potentially be used in this manner. A related technique, Micellar Electrokinetic Chromatography (MEKC), employs chiral surfactants to form micelles that act as a pseudostationary phase. Chiral ionic liquids and surfactants derived from leucinol (a leucine derivative) have been synthesized and successfully used for the enantioseparation of acidic analytes nih.gov. The separation mechanism in such systems relies on the differential partitioning of the analyte enantiomers into the chiral micelles, driven by electrostatic and hydrophobic interactions nih.gov. Various detection methods can be coupled with CE, including UV, mass spectrometry (MS), and laser-induced fluorescence (LIF), with derivatization sometimes used to enhance sensitivity creative-proteomics.com.

| Technique | Principle | Role of Sulfonylated Leucine Derivative | Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Can be part of the CSP structure (e.g., zwitterionic phases) to provide enantiorecognition sites researchgate.netchromatographytoday.com. | High resolution, scalability for preparative separation. |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. | Can act as a chiral selector in the running buffer researchgate.net. | High efficiency, low sample consumption, rapid analysis. |

| Micellar Electrokinetic Chromatography (MEKC) | Enantioseparation based on partitioning into a chiral micellar phase. | Chiral surfactants synthesized from leucine derivatives form the micelles nih.gov. | Separation of both charged and neutral compounds. |

Theoretical Contributions to Understanding Sulfonamide and Amino Acid Conjugate Chemistry

Computational and theoretical studies are vital for elucidating the structural and electronic properties of sulfonamide-amino acid conjugates, providing insights that guide the design of new molecules with specific functions.

Molecular docking and dynamics simulations are used to predict and analyze the binding of these conjugates to biological targets, such as enzymes. For example, computational studies on sulfonylated amino acid hydroxamates binding to the zinc ion in the active site of carbonic anhydrase have been performed to characterize the ligand-receptor interactions researchgate.net. Such studies can determine the preferred binding modes, identify key interactions like hydrogen bonds, and calculate binding affinities. For this compound, theoretical models could predict its interaction with protein binding pockets, where the sulfonamide group can act as a hydrogen bond acceptor or donor, and the dimethylphenyl and isobutyl groups can engage in hydrophobic or van der Waals interactions acs.org.

Quantitative Structure-Activity Relationship (QSAR) models offer another layer of theoretical understanding. A 3D-QSAR model, for instance, can correlate the three-dimensional properties of a series of molecules with their biological activity or chromatographic behavior nih.gov. By analyzing a set of related sulfonylated amino acids, a model could be built to predict the enantioselectivity of new derivatives like this compound, based on its steric and electrostatic fields. This predictive power accelerates the design of new chiral selectors or potent enzyme inhibitors researchgate.net.

These theoretical approaches provide fundamental insights into:

Conformational Analysis: Understanding the preferred 3D structure of the molecule.

Intermolecular Interactions: Detailing how the sulfonamide and amino acid moieties interact with other molecules, which is key to chiral recognition and biological activity acs.org.

Electronic Properties: Calculating properties like pKa and charge distribution, which govern ionization state and interaction strength cihanuniversity.edu.iq.

Future Research Trajectories in Sulfonylated Leucine Chemistry and Biology

The unique combination of a chiral amino acid and a versatile sulfonamide group positions this compound and related compounds for exploration in several future research directions.

Novel Therapeutics and Drug Design: Sulfonamide-amino acid conjugates are key building blocks in medicinal chemistry nih.govmdpi.com. Future work could involve designing this compound derivatives as inhibitors for specific enzymes, such as proteases or kinases, where the leucine side chain can target hydrophobic pockets and the sulfonyl group can form critical hydrogen bonds nih.gov. The incorporation of such non-natural amino acids into peptides can create peptidomimetics with enhanced stability against enzymatic degradation and improved bioavailability nbinno.com. The strategic use of fluorine-containing amino acids is a growing trend in drug design, suggesting that fluorinated versions of sulfonylated leucines could be a promising avenue nih.govresearchgate.net.

Advanced Materials and Bioconjugation: There is potential for using these molecules in the development of new biomaterials. For instance, they could be incorporated into hydrogels or polymers for applications in drug delivery or tissue engineering. Their ability to form specific non-covalent interactions could be harnessed for creating self-assembling nanomaterials mdpi.com.

Chemical Biology and Probe Development: Sulfonylated leucine derivatives could be developed as chemical probes to study biological systems. By attaching a fluorescent tag or a reactive group, these molecules could be used to label and identify specific proteins or to study the dynamics of biological processes like leucine transport and metabolism nih.govresearchgate.net.

Integration with Artificial Intelligence (AI): The future of medicinal chemistry is increasingly intertwined with AI and machine learning nih.govmdpi.com. AI algorithms can be trained on existing data from sulfonamide-amino acid conjugates to predict the properties of novel structures, screen virtual libraries for potential drug candidates, and propose new synthetic routes. This computational approach can significantly accelerate the discovery and optimization of new molecules based on the this compound scaffold mdpi.com.

Q & A

Q. What are best practices for integrating historical and recent data on sulfonamide-leucine hybrids?

Q. Notes for Implementation :

- Adhere to journal-specific formatting (e.g., Beilstein J. Org. Chem. for experimental details) .

- Use version-controlled data repositories (Zenodo, Figshare) for public dataset sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.